molecular formula C23H33N3O8 B1679794 Proxazole citrate CAS No. 132-35-4

Proxazole citrate

Cat. No.: B1679794
CAS No.: 132-35-4
M. Wt: 479.5 g/mol
InChI Key: WFAULHLDTDDABL-UHFFFAOYSA-N
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Description

Proxazole citrate is a chemical compound known for its analgesic and anti-inflammatory properties. It is primarily used for treating functional gastrointestinal disorders. This compound is a spasmolytic agent, meaning it helps to relieve muscle spasms, particularly in the gastrointestinal tract .

Preparation Methods

The synthesis of proxazole citrate involves several steps. The primary synthetic route includes the formation of the oxadiazole ring, which is a key structural component of this compound. This is typically achieved through a cyclization reaction involving nitrile oxides and unsaturated compounds. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

For industrial production, this compound is synthesized in bulk using optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .

Chemical Reactions Analysis

Proxazole citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, typically in the presence of reducing agents such as hydrogen or hydrides.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Proxazole citrate has a wide range of scientific research applications:

Comparison with Similar Compounds

Proxazole citrate is unique due to its specific structure and spasmolytic properties. Similar compounds include other oxadiazole derivatives, which also exhibit various biological activities such as antimicrobial, antiviral, and anticancer properties. Some of these similar compounds are:

This compound stands out due to its specific application in treating gastrointestinal disorders and its unique combination of analgesic and anti-inflammatory effects.

Properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.C6H8O7/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAULHLDTDDABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048760
Record name Proxazole citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132-35-4
Record name Proxazole citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Proxazole citrate [USAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Proxazole citrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303872
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Record name Proxazole citrate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[2-(diethylammonio)ethyl]-3-(1-phenylpropyl)-1,2,4-oxadiazolediylium citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PROXAZOLE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YR02IKM54O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary clinical applications of Proxazole citrate investigated in the provided research?

A: The research primarily explores this compound's use as an anti-ulcer agent []. One study specifically investigates its efficacy in treating gastric ulcers by measuring the shrinkage rate of ulcers using X-ray imaging [].

Q2: Beyond its use as an anti-ulcer agent, are there other therapeutic applications of this compound being explored?

A2: Yes, the research suggests that this compound may have potential applications beyond treating ulcers. Studies have investigated its effects on:

  • Labor: Its use during labor has been explored [].
  • Gastric blood supply: Endoscopic studies in elderly patients have been conducted to assess its impact on gastric blood supply [].
  • Utero-placental blood flow: Research has examined its effects on utero-placental blood flow in patients with EPH-gestosis [].
  • Urinary tract disorders: Its efficacy in managing pain associated with urinary tract diseases has also been investigated [].

Q3: What methods were employed to study the effects of this compound on stomach diseases?

A: Researchers utilized direct injection techniques using a gastrofiberscope to study this compound's effects on stomach diseases []. This method allowed for targeted delivery and observation of the compound's impact on the stomach lining.

Q4: Are there any studies focusing on the broader context of peptic ulcer disease, including its etiology and treatment?

A: Yes, the provided research collection includes studies dedicated to understanding the causes and treatment of peptic ulcers []. These studies provide a broader framework for understanding this compound's role within the context of peptic ulcer management.

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